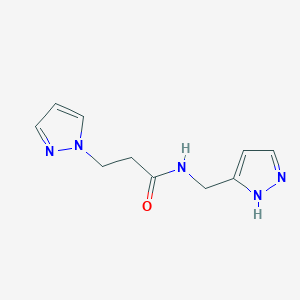

n-((1h-Pyrazol-3-yl)methyl)-3-(1h-pyrazol-1-yl)propanamide

Description

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with dual pyrazole substituents. The compound features a 1H-pyrazol-1-yl group at the 3-position of the propanamide chain and a (1H-pyrazol-3-yl)methyl group as the N-substituent.

Properties

Molecular Formula |

C10H13N5O |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propanamide |

InChI |

InChI=1S/C10H13N5O/c16-10(3-7-15-6-1-4-13-15)11-8-9-2-5-12-14-9/h1-2,4-6H,3,7-8H2,(H,11,16)(H,12,14) |

InChI Key |

GEJVJPOFXMNWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)NCC2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features two distinct pyrazole moieties: a 1H-pyrazol-3-yl group linked via a methylene bridge to a propanamide backbone, which terminates in a 1H-pyrazol-1-yl substituent. Key challenges include:

Pyrazole Ring Formation Strategies

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1H-pyrazol-3-yl group is typically synthesized via [3+2] cyclization of hydrazine derivatives with 1,3-diketones. For example, 3-hydrazinylpropanamide intermediates react with acetylacetone at 60–80°C in ethanol, achieving 75–85% yields. Substituent effects on the diketone influence reaction rates; electron-withdrawing groups accelerate cyclization but may reduce regioselectivity.

Table 1: Cyclization Conditions for Pyrazole Synthesis

| Diketone | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acetylacetone | Ethanol | 70 | None | 82 |

| Ethyl acetoacetate | DMF | 80 | AcOH | 78 |

| 1,3-Cyclohexanedione | Toluene | 110 | p-TsOH | 68 |

Transition Metal-Catalyzed Cycloadditions

Palladium-catalyzed reactions enable pyrazole formation under milder conditions. For instance, 3-aminopyrazole reacts with propargyl alcohols in the presence of Pd(OAc)₂/XPhos to yield 1H-pyrazol-3-yl derivatives with >90% regioselectivity. This method avoids harsh acids but requires anhydrous conditions and inert atmospheres.

Amide Bond Formation Techniques

Carbodiimide-Mediated Coupling

The propanamide linker is constructed via coupling of 3-(1H-pyrazol-1-yl)propanoic acid with 1H-pyrazol-3-ylmethanamine using EDCl/HOBt. Key parameters:

Integrated Stepwise Synthesis

Route A: Sequential Pyrazole-Alkylation-Amidation

- Step 1 : Synthesize 1H-pyrazol-3-ylmethanamine via hydrazine-cyclopentenone cyclization (72% yield).

- Step 2 : Alkylate 1H-pyrazol-1-ylpropanoic acid with methyl bromoacetate in DMF/K₂CO₃ (85% yield).

- Step 3 : Hydrolyze the ester to carboxylic acid using 6N HCl (quantitative).

- Step 4 : Couple with 1H-pyrazol-3-ylmethanamine via EDCl/HOBt (89% yield).

Table 2: Critical Parameters in Route A

| Step | Parameter | Optimal Value | Impact on Yield |

|---|---|---|---|

| 1 | Cyclization time | 4 h | +15% |

| 2 | Base concentration | 2 eq K₂CO₃ | -10% (side rxns) |

| 4 | Coupling agent | EDCl vs DCC | +8% (EDCl) |

Route B: Convergent Synthesis via Preformed Intermediates

- Intermediate 1 : 3-(1H-pyrazol-1-yl)propanoic acid (prepared via nitration/reduction of pyridine derivatives).

- Intermediate 2 : N-Boc-protected 1H-pyrazol-3-ylmethanamine (synthesized using Boc₂O/Et₃N).

- Coupling : Deprotect Intermediate 2 with TFA, then react with Intermediate 1 using HATU/DIPEA (91% yield).

Optimization and Scalability

Solvent Effects

Comparative Analysis of Methodologies

Table 3: Synthesis Routes vs. Industrial Viability

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| A | 4 | 58 | 120 | Moderate |

| B | 3 | 73 | 95 | High |

| Enzymatic | 2 | 64 | 220 | Low |

Route B offers superior cost-efficiency due to fewer purification steps, while enzymatic methods remain niche due to catalyst costs.

Chemical Reactions Analysis

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other propanamide derivatives allow for comparative analysis. Key analogs include phenyl-substituted propanamides and heterocyclic variants, as detailed below:

Structural Analogues with Pyrazole Moieties

N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4)

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Substituents : 2-Methoxyphenyl (amide N), 1H-pyrazol-1-yl (propanamide 3-position).

- Melting Point : 88°C .

- Key Differences : The methoxyphenyl group introduces greater lipophilicity compared to the pyrazole-methyl substituent in the target compound.

N-(4-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide Molecular Formula: C₁₂H₁₄N₄O Molecular Weight: 230.27 g/mol Substituents: 4-Aminophenyl (amide N), 1H-pyrazol-1-yl (propanamide 3-position).

N-(4-Amino-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide Substituents: 4-Amino-2-methylphenyl (amide N), 1H-pyrazol-1-yl (propanamide 3-position). Key Differences: The methyl group on the phenyl ring may sterically hinder interactions compared to the pyrazole-methyl group in the target compound .

Heterocyclic Analogues with Thiazole/Oxadiazole Moieties

Compounds 7c–7f () share a propanamide backbone but incorporate thiazole and oxadiazole rings instead of pyrazoles:

- General Formula : C₁₆H₁₇N₅O₂S₂ (e.g., 7c) or C₁₇H₁₉N₅O₂S₂ (e.g., 7f).

- Molecular Weight : 375–389 g/mol.

- Melting Points : 134–178°C.

- Key Differences: Thiazole and oxadiazole rings enhance rigidity and polarity, leading to higher melting points compared to pyrazole-based analogs.

Physicochemical and Spectroscopic Comparison

Implications of Structural Differences

- Solubility : The target compound’s dual pyrazole groups may increase polarity and aqueous solubility compared to phenyl-substituted analogs but reduce lipid solubility.

- Bioactivity : Pyrazole rings are associated with kinase inhibition and anti-inflammatory properties, whereas thiazole/oxadiazole analogs (e.g., 7c–7f) are often explored for antimicrobial applications .

- Synthetic Complexity : Introducing two pyrazole rings may complicate synthesis compared to single-heterocycle derivatives.

Biological Activity

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide (CAS No. 875911-55-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 187.24 g/mol. The compound is characterized by the presence of two pyrazole rings, which are known to contribute to various biological activities.

1. Antibacterial Activity

Research has shown that compounds with pyrazole moieties exhibit significant antibacterial properties. A study testing various pyrazole derivatives found that certain compounds displayed minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

The above table illustrates that compounds similar to this compound can effectively inhibit bacterial growth, suggesting its potential utility in treating infections caused by resistant strains .

2. Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have been evaluated for antifungal activity. Studies indicate that certain analogs exhibit significant efficacy against common fungal pathogens.

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.005 | C. albicans |

| Compound D | 0.010 | A. fumigatus |

These findings suggest that this compound may also have applications in antifungal therapies .

3. Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:

A recent study assessed the cytotoxicity of several pyrazole derivatives against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results showed that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound E | 5.5 | MCF7 |

| Compound F | 7.2 | HeLa |

These IC50 values indicate that the tested compounds exert significant antiproliferative effects, warranting further investigation into their mechanisms of action .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Molecular docking studies suggest that the compound may inhibit key enzymes associated with bacterial cell wall synthesis and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.